Cas no 55779-06-1 (L-chiro-Inositol,4-amino-1-[(2-aminoacetyl)methylamino]-1,4-dideoxy-3-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-b-L-lyxo-heptopyranosyl)-6-O-methyl-)
55779-06-1 structure
Product Name:L-chiro-Inositol,4-amino-1-[(2-aminoacetyl)methylamino]-1,4-dideoxy-3-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-b-L-lyxo-heptopyranosyl)-6-O-methyl-
Número CAS:55779-06-1
MF:C17H35N5O6
Megavatios:405.489704370499
CID:377026
PubChem ID:5284517
Update Time:2025-04-19
L-chiro-Inositol,4-amino-1-[(2-aminoacetyl)methylamino]-1,4-dideoxy-3-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-b-L-lyxo-heptopyranosyl)-6-O-methyl- Propiedades químicas y físicas
Nombre e identificación
-
- L-chiro-Inositol,4-amino-1-[(2-aminoacetyl)methylamino]-1,4-dideoxy-3-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-b-L-lyxo-heptopyranosyl)-6-O-methyl-
- FORTIMICIN
- L-chiro-Inositol,4-amino-1-[(2-aminoacetyl)methylamino]-1,4-dideoxy-3-O-(2,6-diamino-2,3,4,6,7...
- antibiotickw-1070
- ASTROMICIN SULPHATE
- ASTROMYCIN
- fortimicina
- FORTIMYCIN
- Fortimycin A
- kw-1070
- XK-70-1
- Astromicina
- UNII-7JHD84H15J
- NCGC00185750-01
- Astromicinum [INN-Latin]
- Tox21_113387
- HY-123162
- C17708
- L-chiro-Inositol, 4-amino-1-((aminoacetyl)methylamino)-1,4-dideoxy-3-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-beta-L-lyxo-heptopyranosyl)-6-O-methyl-
- Astromicin
- Antibiotic KW-1070
- 2-amino-N-[(1S,2R,3R,4S,5S,6R)-4-amino-3-[(2R,3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide
- KW 1070
- CHEMBL3084803
- D07470
- 4-Amino-1-((aminoacetyl)methylamino)-1,4-dideoxy-3-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-beta-L-lyxo-heptopyranosyl)-6-O-methyl-L-chiro-inositol
- ASTM
- Astromicine [INN-French]
- Abbott 44747
- Astromicin A
- CAS-55779-06-1
- SCHEMBL158389
- Q4811598
- 7JHD84H15J
- Astromicina [INN-Spanish]
- CS-0081586
- 4-amino-1-(2-amino-N-methylacetamido)-1,4-dideoxy-3-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-beta-L-lyxo-heptopyranosyl)-6-O-methyl-L-chiro-inositol
- (1R,2S,3S,4R,5S,6R)-2-amino-5-[glycyl(methyl)amino]-3,6-dihydroxy-4-(methyloxy)cyclohexyl 2,6-diamino-2,3,4,6,7-pentadeoxy-beta-L-lyxo-heptopyranoside
- N-[(1S,2R,3R,4S,5S,6R)-4-amino-3-({(2R,3R,6S)-3-amino-6-[(1S)-1-aminoethyl]tetrahydro-2H-pyran-2-yl}oxy)-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylglycinamide
- AKOS040750610
- Astromicin [INN]
- FORTIMICIN A [MI]
- DTXSID2022624
- CHEBI:37923
- NS00011544
- Fortimicin A
- ASTROMICIN [WHO-DD]
- XK 70-1
- 55779-06-1
- DTXCID602624
- Astromicin (INN)
- Astromicinum
- Astromicine
- Antibiotic KW 1070
-
- Renchi: 1S/C17H35N5O6/c1-7(19)9-5-4-8(20)17(27-9)28-15-11(21)13(24)16(26-3)12(14(15)25)22(2)10(23)6-18/h7-9,11-17,24-25H,4-6,18-21H2,1-3H3/t7-,8+,9-,11-,12-,13-,14+,15+,16+,17+/m0/s1
- Clave inchi: BIDUPMYXGFNAEJ-APGVDKLISA-N
- Sonrisas: O([C@@H]1[C@@H](CC[C@@H]([C@H](C)N)O1)N)[C@@H]1[C@H]([C@@H]([C@@H]([C@H]([C@H]1O)N(C(CN)=O)C)OC)O)N
Atributos calculados
- Calidad precisa: 405.25900
- Masa isotópica única: 405.259
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 6
- Recuento de receptores de enlace de hidrógeno: 10
- Recuento de átomos pesados: 28
- Cuenta de enlace giratorio: 6
- Complejidad: 528
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 10
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 193A^2
- Xlogp3: -4.4
Propiedades experimentales
- Color / forma: 白色无定形粉末。
- Denso: 1.0897 (rough estimate)
- Punto de fusión: >200° (dec)
- Punto de ebullición: 526.82°C (rough estimate)
- Punto de inflamación: 329.4°C
- índice de refracción: 1.7600 (estimate)
- PSA: 192.54000
- Logp: -0.78420
- Rotación específica: D25 +87.5° (c = 0.1 in water)
L-chiro-Inositol,4-amino-1-[(2-aminoacetyl)methylamino]-1,4-dideoxy-3-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-b-L-lyxo-heptopyranosyl)-6-O-methyl- Información de Seguridad
- Toxicidad:LD50 (of the sulfate salt) in mice (mg/kg): 380 i.v.; 400 s.c. (Nara, 1977)
L-chiro-Inositol,4-amino-1-[(2-aminoacetyl)methylamino]-1,4-dideoxy-3-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-b-L-lyxo-heptopyranosyl)-6-O-methyl- Literatura relevante
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
55779-06-1 (L-chiro-Inositol,4-amino-1-[(2-aminoacetyl)methylamino]-1,4-dideoxy-3-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-b-L-lyxo-heptopyranosyl)-6-O-methyl-) Productos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Proveedores recomendados
Jiangsu Xinsu New Materials Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Beyond Pharmaceutical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Reactivos
Essenoi Fine Chemical Co., Limited
Miembros de la medalla de oro
Proveedor de China
Reactivos
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
Yunnanjiuzhen
Miembros de la medalla de oro
Proveedor de China
Lote